Keap1-Nrf2-IN-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16FNO5S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H16FNO5S/c1-28-17-7-2-14(3-8-17)21-13-20(25)19-11-6-16(12-22(19)29-21)24-30(26,27)18-9-4-15(23)5-10-18/h2-13,24H,1H3 |
InChI Key |
KWCUNVGUQPKBAS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Keap1-Nrf2-IN-28: A Technical Guide to a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes. Dysregulation of this pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Keap1-Nrf2-IN-28, also referred to as SG16, is a novel, orally active small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2] It belongs to a class of fluorinated sulfonamide-flavonoid derivatives designed to potently induce the Nrf2-mediated antioxidant response.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions by directly interrupting the binding of Keap1 to Nrf2.[2] This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to the accumulation of Nrf2 protein. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression. This cascade of events results in an enhanced cellular antioxidant capacity and protection against oxidative stress-induced damage.
Quantitative Biological Data
The biological activity of this compound (SG16) has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| In Vitro Cellular Activity | |
| Cell Line | AML12 (mouse hepatocytes) |
| Compound | This compound (SG16) |
| Concentration | 10 µM |
| Incubation Time | 16 hours |
| Endpoint | HO-1 mRNA Expression (fold increase) |
| Result | 10.7-fold increase[2] |
| Endpoint | HO-1, GCLM, Akr1c1 mRNA Expression (fold increase) |
| Result | 3.4, 2.3, and 1.8-fold increase, respectively[2] |
| In Vivo Efficacy in Acetaminophen (B1664979) (APAP)-Induced Acute Liver Injury Model | |
| Animal Model | C57BL/6 mice |
| Compound | This compound (SG16) |
| Dosage | 12.5 or 25 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Treatment Regimen | Single dose administered 1 hour after APAP injection |
| Endpoint | GCLM and HO-1 mRNA levels in liver tissue (at 25 mg/kg) |
| Result | ~100-fold increase for both genes[2] |
| Endpoint | Serum ALT/AST levels |
| Result | Significantly reduced compared to APAP-treated group[2] |
| Endpoint | Liver IL-6 and TNF-α levels |
| Result | Lowered compared to APAP-treated group[2] |
| Key Finding | No liver protection observed in Nrf2 knockout mice, confirming the Nrf2-dependent mechanism of action.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Line: AML12 mouse hepatocyte cell line.
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, insulin-transferrin-selenium (ITS).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: For mRNA and protein expression analysis, AML12 cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the culture medium at the desired concentrations (e.g., 0-10 µM) for a specified duration (e.g., 16 hours). Control cells are treated with an equivalent volume of DMSO.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol is used to quantify the mRNA levels of Nrf2 target genes such as HO-1, GCLM, and Akr1c1.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500) with a SYBR Green-based master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., β-actin), and SYBR Green master mix.
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Protein Expression
This method is used to assess the protein levels of Nrf2 and its downstream targets like HO-1 and GCLM.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for Nrf2, HO-1, GCLM, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This assay is performed to demonstrate the disruption of the Keap1-Nrf2 interaction by this compound.[2]
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
A portion of the cell lysate is pre-cleared with protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is then incubated with an antibody against Keap1 or Nrf2 overnight at 4°C.
-
Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in sample buffer and then analyzed by Western blotting using antibodies against both Keap1 and Nrf2 to detect the co-precipitated protein. A decrease in the amount of co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
In Vivo Model of Acetaminophen (APAP)-Induced Acute Liver Injury
This model is used to evaluate the in vivo efficacy of this compound.[2]
-
Animals: Male C57BL/6 mice are used. Nrf2 knockout mice on the same background are used to confirm the mechanism of action.
-
APAP Induction: Acute liver injury is induced by a single intraperitoneal injection of a high dose of acetaminophen (e.g., 370 mg/kg).
-
Compound Administration: this compound (12.5 or 25 mg/kg) or vehicle is administered via intraperitoneal injection 1 hour after the APAP challenge.
-
Sample Collection: At a specified time point after APAP injection (e.g., 12 hours), blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Gene Expression Analysis: Liver tissues are processed for qPCR to measure the mRNA levels of Nrf2 target genes.
-
Histopathological Analysis: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation of liver damage. TUNEL staining can be used to assess apoptosis.[1]
Conclusion
This compound (SG16) is a potent and orally active inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] The data presented in this guide demonstrate its ability to activate the Nrf2 signaling pathway, leading to the upregulation of cytoprotective genes and providing significant protection in a preclinical model of acute liver injury.[2] The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this and similar compounds in various disease models where oxidative stress plays a pathogenic role.
References
Keap1-Nrf2 Protein-Protein Interaction Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] In response to stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of cytoprotective genes through binding to the Antioxidant Response Element (ARE).[1][3]
Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a multitude of chronic diseases characterized by oxidative stress, including neurodegenerative, cardiovascular, and inflammatory disorders.[3][4] One key strategy for therapeutic intervention is the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), which mimic the effects of cellular stress to unleash the protective capacity of Nrf2.[4] This technical guide details the discovery and development of potent Keap1-Nrf2 PPI inhibitors, using seminal examples from the field to illustrate the core concepts, experimental methodologies, and key data.
Featured Compounds
This guide focuses on two pioneering examples of potent, direct Keap1-Nrf2 PPI inhibitors:
-
Compound 2: Discovered through molecular binding determinants analysis, this compound was one of the first to demonstrate single-digit nanomolar binding affinity for Keap1.[5]
-
KI-696: Identified via fragment-based discovery, KI-696 is a high-affinity probe that has been extensively characterized in both in vitro and in vivo models.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound 2 and KI-696, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Metric | Value | Reference |
| Compound 2 | Human Keap1 | Fluorescence Polarization | EC50 | 28.6 nM | [5] |
| Human Keap1 | Not Specified | K(D) | 3.59 nM | [5] | |
| KI-696 | Human Keap1 Kelch domain | Isothermal Titration Calorimetry (ITC) | K(d) | 1.3 nM | [6][7] |
Table 2: Cellular Activity - Nrf2 Target Gene Upregulation
| Compound | Cell Line | Target Gene | Metric | Value | Reference |
| KI-696 | Human Bronchial Epithelial Cells (COPD) | NQO1 | EC50 | 22 nM | [6] |
| Human Bronchial Epithelial Cells (COPD) | GCLM | EC50 | 36 nM | [6] | |
| Human Bronchial Epithelial Cells (COPD) | HMOX1 | EC50 | 16 nM | [6] | |
| Human Bronchial Epithelial Cells (COPD) | TXNRD1 | EC50 | 27 nM | [6] |
Table 3: In Vivo Pharmacodynamics and Pharmacokinetics (Rat Model)
| Compound | Parameter | Dose | Value | Reference |
| KI-696 | Nqo1 gene expression (lung) | 50 µmol/kg | 37-fold increase | [7] |
| Ho-1 gene expression (lung) | 50 µmol/kg | 17-fold increase | [7] | |
| Txnrd1 gene expression (lung) | 50 µmol/kg | 9-fold increase | [7] | |
| Gsta3 gene expression (lung) | 50 µmol/kg | 15-fold increase | [7] | |
| Gclc gene expression (lung) | 50 µmol/kg | 13-fold increase | [7] | |
| Steady-state blood concentration | 10-50 µmol/kg (IV) | 407-1437 nM | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz (DOT language), illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for inhibitor screening.
Keap1-Nrf2 Signaling Pathway
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KI696 | Nrf2 | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Keap1-Nrf2-IN-28 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Keap1-Nrf2-IN-28, a potent, orally active inhibitor of the Keap1-Nrf2 protein-protein interaction, in a laboratory setting. This document outlines the mechanism of action, provides detailed protocols for key experiments in cultured cells, and presents available quantitative data to facilitate experimental design and data interpretation.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1).
This compound (also known as SG16) is a small molecule inhibitor that disrupts the Keap1-Nrf2 interaction, thereby activating the Nrf2 signaling pathway. Its ability to upregulate cytoprotective genes makes it a valuable tool for studying the role of the Nrf2 pathway in various physiological and pathological processes and a potential therapeutic agent for diseases associated with oxidative stress.
Chemical Information
| Name | This compound |
| Synonyms | SG16, EX-A13072 |
| Molecular Formula | C₂₂H₁₆FNO₅S |
| Mechanism of Action | Inhibitor of Keap1-Nrf2 protein-protein interaction |
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound in cultured cells.
Table 1: In Vitro Activity of this compound in AML12 Cells [1]
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect |
| HO-1 mRNA Induction | AML12 | 10 µM | 16 hours | 10.7-fold increase |
| HO-1, GCLM, Akr1c1 mRNA Upregulation | AML12 | 10 µM | 16 hours | Significant upregulation |
| Nrf2, HO-1, GCLM Protein Upregulation | AML12 | 0 - 10 µM | 16 hours | Dose-dependent increase |
Table 2: In Vivo Activity of this compound [1]
| Model | Organism | Dosage | Route of Administration | Observed Effect |
| Acetaminophen (APAP)-induced acute liver injury | Mouse | 12.5 or 25 mg/kg | Intraperitoneal (i.p.) | Protection against liver injury |
| Biocompatibility | C57BL/6J mice | 25 mg/kg | Intraperitoneal (i.p.) | No detectable organ toxicity |
Mandatory Visualizations
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for using this compound in cultured cells.
Caption: Logical relationship of this compound's mechanism of action.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
-
Cell Line: AML12 (mouse hepatocyte) cell line is a suitable model based on existing data. Other cell lines can be used depending on the research question.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, insulin, transferrin, and selenium.
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays).
-
Allow cells to adhere and reach 60-70% confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time (e.g., 16 hours as a starting point).
-
Protocol 2: Western Blot Analysis for Nrf2 and Target Protein Expression
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, GCLM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene mRNA Expression
-
RNA Extraction:
-
Following treatment, wash cells with PBS.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
RNA Quantification and Quality Check:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix and specific primers for Nrf2 target genes (e.g., Hmox1, Nqo1, Gclm) and a housekeeping gene (e.g., Gapdh or Actb).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold induction over the vehicle control.
-
Protocol 4: Immunofluorescence for Nrf2 Nuclear Translocation
-
Cell Culture on Coverslips:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
-
Treatment:
-
Treat the cells with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with an anti-Nrf2 primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBST.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the nuclear localization of Nrf2.
-
Protocol 5: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance; or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC₅₀ value if applicable.
-
Troubleshooting
-
Low Nrf2 Activation:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the compound has not degraded; use a fresh stock.
-
Confirm the cell line is responsive to Nrf2 activation.
-
-
High Cytotoxicity:
-
Decrease the concentration of this compound.
-
Reduce the incubation time.
-
Ensure the final DMSO concentration is not toxic to the cells.
-
-
Variability in Results:
-
Maintain consistent cell passage numbers.
-
Ensure uniform cell seeding density.
-
Use appropriate and consistent controls.
-
These application notes and protocols provide a solid foundation for researchers to effectively utilize this compound in their studies of the Keap1-Nrf2 signaling pathway. As with any experimental work, optimization of conditions for specific cell lines and experimental goals is recommended.
References
Measuring Nrf2 Activation with Keap1-Nrf2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This process keeps cellular Nrf2 levels low. However, upon exposure to stressors or small molecule inhibitors, Keap1's ability to target Nrf2 is disrupted.[1][2][5] This leads to the stabilization and accumulation of Nrf2, which then translocates to the nucleus.[1][2][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[1][7][8] These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[6][7]
Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest as potential therapeutics for diseases associated with oxidative stress.[9] "Keap1-Nrf2-IN-28" represents a hypothetical potent and specific inhibitor designed for this purpose. These application notes provide detailed protocols for researchers to measure the activation of the Nrf2 pathway using such inhibitors.
Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the mechanism of the Keap1-Nrf2 signaling pathway, showing both the basal state (Nrf2 degradation) and the activated state (Nrf2 stabilization and nuclear translocation) following inhibition of the Keap1-Nrf2 interaction by a compound like this compound.
Caption: Keap1-Nrf2 signaling pathway under basal and inhibited conditions.
Experimental Protocols
Here we provide a series of protocols to assess the efficacy of a Keap1-Nrf2 inhibitor in activating the Nrf2 pathway, from direct target engagement to cellular responses.
Protocol 1: Keap1-Nrf2 Fluorescence Polarization (FP) Binding Assay
Principle: This biochemical assay directly measures the ability of a test compound to inhibit the interaction between Keap1 and Nrf2. A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-Nrf2 peptide) is used.[10] When the small, rapidly rotating FITC-Nrf2 peptide is unbound, it has a low fluorescence polarization value. Upon binding to the much larger Keap1 protein, the rotation of the complex slows down, resulting in a high polarization value.[2][10] An effective inhibitor will compete with the FITC-Nrf2 peptide for binding to Keap1, leading to a decrease in fluorescence polarization.[11]
Experimental Workflow:
Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization assay.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5).
-
Dilute recombinant human Keap1 protein to the desired final concentration (e.g., 300 ng/reaction) in Assay Buffer.[10]
-
Dilute FITC-labeled Nrf2 peptide (containing the ETGE motif) to the desired final concentration (e.g., 20 nM) in Assay Buffer. Protect from light.
-
Prepare a serial dilution of the test compound (e.g., this compound) in Assay Buffer.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of FITC-Nrf2 peptide solution to each well.
-
Add 50 µL of the serially diluted test compound or vehicle control (for positive and negative controls).
-
To initiate the binding reaction, add 25 µL of diluted Keap1 protein to the "Test Compound" and "Positive Control" wells.
-
Add 25 µL of Assay Buffer to the "Negative Control" (no Keap1) wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10][12]
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader capable of such measurements, using appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) wavelengths.[10]
-
Data Presentation:
| Compound | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| Negative Control | - | 50 | - |
| Positive Control | 0 | 250 | 0% |
| This compound | 0.01 | 245 | 2.5% |
| This compound | 0.1 | 200 | 25% |
| This compound | 1 | 150 | 50% |
| This compound | 10 | 75 | 87.5% |
| This compound | 100 | 55 | 97.5% |
| IC50 (µM) | ~1.0 |
Protocol 2: Antioxidant Response Element (ARE) Luciferase Reporter Assay
Principle: This cell-based assay measures the transcriptional activity of Nrf2. Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter sequence.[9] When Nrf2 is activated by an inhibitor like this compound, it translocates to the nucleus, binds to the ARE, and drives the expression of luciferase. The resulting luminescence is proportional to Nrf2 activity and can be easily measured.
Experimental Workflow:
Caption: Workflow for the ARE-Luciferase reporter assay.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the reporter cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 50-100 µL of a commercial luciferase assay reagent (which includes cell lysis buffer and substrate) to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete lysis and signal development.
-
Measure luminescence using a plate luminometer.
-
Data Presentation:
| Compound | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle Control | 0 | 1,500 | 1.0 |
| This compound | 0.01 | 2,250 | 1.5 |
| This compound | 0.1 | 7,500 | 5.0 |
| This compound | 1 | 15,000 | 10.0 |
| This compound | 10 | 18,000 | 12.0 |
| EC50 (µM) | ~0.15 |
Protocol 3: qPCR Analysis of Endogenous Nrf2 Target Genes
Principle: This protocol measures the functional consequence of Nrf2 activation by quantifying the mRNA levels of its downstream target genes, such as NQO1 and HO-1.[13] An increase in the transcript levels of these genes in response to a test compound provides strong evidence of Nrf2 pathway activation in a more physiologically relevant context than a reporter assay.
Experimental Workflow:
Caption: Workflow for qPCR analysis of Nrf2 target genes.
Methodology:
-
Cell Treatment and RNA Isolation:
-
Plate cells (e.g., SH-SY5Y, HepG2) in a 6-well or 12-well plate and grow to ~80% confluency.
-
Treat cells with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time qPCR:
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method (Fold Change = 2^(-ΔΔCt)).
-
Data Presentation:
| Compound | Concentration (µM) | NQO1 mRNA Fold Change | HO-1 mRNA Fold Change |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 0.1 | 3.5 ± 0.4 | 4.1 ± 0.5 |
| This compound | 1 | 8.2 ± 0.9 | 9.5 ± 1.1 |
| This compound | 10 | 11.5 ± 1.3 | 14.2 ± 1.8 |
Additional Confirmatory Assays
-
Western Blotting: To confirm Nrf2 protein stabilization and increased expression of downstream target proteins (e.g., NQO1, HO-1). This involves treating cells, preparing whole-cell or nuclear extracts, separating proteins by SDS-PAGE, transferring to a membrane, and probing with specific primary and secondary antibodies.
-
Immunofluorescence/Immunocytochemistry: To visually confirm the nuclear translocation of Nrf2. Cells grown on coverslips are treated, fixed, permeabilized, and stained with an anti-Nrf2 antibody and a nuclear counterstain (e.g., DAPI). Imaging with a fluorescence microscope will show an increase in nuclear Nrf2 signal in treated cells.
By employing this comprehensive suite of assays, researchers can thoroughly characterize the activity of Keap1-Nrf2 inhibitors like "this compound" and elucidate their potential as modulators of the cellular antioxidant response.
References
- 1. westbioscience.com [westbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. MiR-28 regulates Nrf2 expression through a Keap1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Application Notes and Protocols: Detection of Heme Oxygenase-1 (HO-1) Induction Following Keap1-Nrf2-IN-28 Treatment via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5][6] The disruption of the Keap1-Nrf2 interaction by small molecule inhibitors, such as Keap1-Nrf2-IN-28, prevents Nrf2 degradation, leading to its nuclear translocation and the activation of antioxidant response element (ARE)-driven gene expression.[7]
One of the key downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1), a 32 kDa inducible enzyme with potent antioxidant and anti-inflammatory properties.[8] The induction of HO-1 is a hallmark of Nrf2 activation and serves as a valuable biomarker for assessing the efficacy of Keap1-Nrf2 inhibitors. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent detection of HO-1 induction by Western blot.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture and Treatment
Note: The optimal cell line, concentration, and treatment time for this compound should be empirically determined. The following protocol for A549 cells is a representative example.
-
Cell Seeding: Seed A549 human lung carcinoma cells in 6-well plates at a density of 5 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to final concentrations (e.g., 0, 1, 5, 10, 25 µM). The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the treated cells for a specified time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Cell Lysis
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare ice-cold RIPA Lysis Buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Lysis: Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
Western Blot Protocol
-
Sample Preparation: To 20 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples and a pre-stained protein ladder onto a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HO-1 (e.g., rabbit anti-HO-1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions. The band intensities are typically quantified using densitometry software.
| Treatment Group | This compound (µM) | Incubation Time (h) | HO-1 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized HO-1 Expression (HO-1 / β-actin) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1500 | 50000 | 0.03 | 1.0 |
| Treatment 1 | 1 | 24 | 4500 | 49500 | 0.09 | 3.0 |
| Treatment 2 | 5 | 24 | 12000 | 51000 | 0.24 | 8.0 |
| Treatment 3 | 10 | 24 | 25000 | 49000 | 0.51 | 17.0 |
| Treatment 4 | 25 | 24 | 26000 | 50500 | 0.51 | 17.0 |
Table 1: Example of quantitative analysis of HO-1 protein expression in A549 cells treated with this compound for 24 hours. Data are representative and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for the detection of HO-1 induction by Western blot following treatment with the Keap1-Nrf2 inhibitor, this compound. The provided methodologies and diagrams offer a clear guide for researchers investigating the activation of the Nrf2 signaling pathway. Successful implementation of this protocol will enable the reliable assessment of the pharmacodynamic effects of Keap1-Nrf2 inhibitors and their potential as therapeutic agents.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MiR-28 regulates Nrf2 expression through a Keap1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Keap1-Nrf2/ARE signal transduction pathway in protection of dexmedetomidine preconditioning against myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with Keap1-Nrf2-IN-28 in vitro
Welcome to the technical support center for Keap1-Nrf2-IN-28. This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro use of this compound, with a special focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active inhibitor of the Keap1-Nrf2 protein-protein interaction. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting the interaction between Keap1 and Nrf2, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of downstream antioxidant and cytoprotective genes, such as HO-1 and GCLM.
Q2: I am experiencing difficulty dissolving this compound. What is the recommended solvent?
A2: For in vitro applications, it is highly recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. Many Keap1-Nrf2 inhibitors exhibit poor aqueous solubility, and direct dissolution in aqueous buffers will likely result in precipitation.
Q3: What is a typical concentration for a stock solution of this compound?
A3: A common practice for similar inhibitors is to prepare a stock solution in the range of 10-50 mM in 100% DMSO. For example, a related compound, Keap1-Nrf2-IN-13, is commercially available as a 10 mM solution in DMSO.
Q4: How should I prepare my working solutions for cell-based assays from the DMSO stock?
A4: To prepare your final working concentrations, the high-concentration DMSO stock solution should be serially diluted in your cell culture medium or assay buffer. It is crucial to maintain a low final concentration of DMSO in your experiment (typically below 0.5% v/v) to avoid solvent-induced cellular toxicity or other off-target effects.
Q5: My compound precipitates when I add it to my aqueous assay buffer. What can I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this. Key strategies include vortexing during dilution, pre-warming the aqueous buffer, and reducing the final concentration of the compound.
Q6: How should I store the stock solution of this compound?
A6: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO.- Gently warm the solution to 37°C and vortex or sonicate for a brief period. |
| Precipitation observed after diluting DMSO stock in aqueous buffer/media. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of this compound in your experiment.- Increase the final percentage of DMSO (ensure it remains non-toxic to your cells, typically <0.5%).- Add the DMSO stock to the aqueous buffer drop-wise while vortexing to ensure rapid mixing.- Pre-warm the aqueous buffer to 37°C before adding the compound.- Consider using a surfactant like Pluronic F-68 or a cyclodextrin (B1172386) to improve solubility. |
| Cloudiness or precipitate forms in the stock solution during storage. | The compound is coming out of solution at low temperatures. | - Warm the stock solution to room temperature or 37°C and vortex thoroughly before use to ensure it is fully redissolved.- If the problem persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent experimental results. | Incomplete solubilization of the compound leading to inaccurate concentrations. | - Always visually inspect your stock and working solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment from a properly dissolved stock solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for the solubilization and dilution of this compound for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Cell culture medium or aqueous assay buffer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound should be obtained from the supplier). b. Add the appropriate volume of 100% DMSO to the vial containing the solid compound. c. Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution to 37°C for 5-10 minutes and vortex again until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles. d. Aliquot the stock solution into single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. c. Important: To minimize precipitation, add the DMSO stock to the aqueous solution while gently vortexing. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed (37°C) culture medium. d. Use the freshly prepared working solutions immediately for your experiments.
Data Presentation
The following table provides an illustrative example of solubility data for a typical Keap1-Nrf2 inhibitor. Please note that specific values for this compound may vary and should be determined experimentally.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~10 mg/mL | May be used as an alternative to DMSO, but lower solubility is expected. |
| Water | Insoluble | Direct dissolution in aqueous solutions is not recommended. |
| PBS (pH 7.4) | Insoluble | Prone to precipitation. |
Visualizations
Keap1-Nrf2 Signaling Pathway
Technical Support Center: Enhancing the Oral Bioavailability of Keap1-Nrf2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges associated with the oral delivery of Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues to facilitate the successful development of orally bioavailable Nrf2 activators.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility and Dissolution Rate
Question: My Keap1-Nrf2 inhibitor demonstrates high in vitro potency but exhibits poor aqueous solubility, leading to low and variable absorption in preclinical animal models. What strategies can I employ to address this?
Answer: Poor aqueous solubility is a primary obstacle for many small molecule Keap1-Nrf2 inhibitors, which are often hydrophobic in nature.[1] Enhancing solubility and dissolution is critical for improving oral bioavailability. Consider the following formulation and chemical modification strategies:
Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[2]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, often resulting in a significant increase in dissolution velocity and saturation solubility.[2]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can substantially improve its aqueous solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based systems can enhance its solubilization in the gastrointestinal (GI) tract and facilitate absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation with aqueous media.[3]
-
-
Inclusion Complexes: Utilizing cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the inhibitor and improve its solubility.[3]
Chemical Modification:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[3]
-
Prodrug Approach: A prodrug can be designed with improved solubility and then converted to the active inhibitor in vivo.[4]
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution.[2] | Broadly applicable, can be scaled up. | May not be sufficient for highly insoluble compounds, potential for particle aggregation. |
| Amorphous Solid Dispersions | Converts crystalline drug to a higher energy amorphous state.[3] | Significant solubility enhancement, potential for supersaturation. | Physical instability (recrystallization), requires careful polymer selection. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid matrix.[3] | Can improve absorption of lipophilic drugs, may reduce food effects. | Potential for drug precipitation upon dispersion, excipient compatibility issues. |
| Prodrugs | Covalent modification to a more soluble form.[4] | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires efficient in vivo conversion, potential for altered pharmacology of the prodrug itself. |
Issue 2: Extensive First-Pass Metabolism
Question: My Keap1-Nrf2 inhibitor is well-absorbed from the gut, but the systemic exposure is still low. How can I determine if first-pass metabolism is the cause and what can be done to mitigate it?
Answer: Extensive first-pass metabolism in the intestine and/or liver can significantly reduce the amount of active drug reaching systemic circulation.[5][6]
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Incubate your inhibitor with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance suggests susceptibility to hepatic metabolism.
-
Caco-2 Permeability Assay with Metabolic Competence: Utilize Caco-2 cell monolayers, which express some metabolic enzymes, to assess intestinal metabolism during absorption.[7]
-
In Vivo Studies: Compare the area under the curve (AUC) following oral and intravenous (IV) administration to determine the absolute bioavailability. A low oral bioavailability despite good absorption suggests significant first-pass metabolism.
Mitigation Strategies:
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for metabolism can increase bioavailability. However, this approach carries the risk of drug-drug interactions.[1]
-
Prodrug Strategies: Design a prodrug that masks the metabolic soft spots of the molecule.[8]
-
Structural Modification: Modify the chemical structure of the inhibitor to block or reduce its susceptibility to metabolic enzymes.[1] This is a key strategy in lead optimization.
-
Nanoparticle-based delivery: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the GI tract and liver.[9]
Issue 3: Efflux by Transporters
Question: My inhibitor shows good solubility and metabolic stability, but its intestinal permeability is low. Could efflux transporters be responsible, and how can I investigate this?
Answer: Efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are expressed on the apical side of intestinal epithelial cells and can actively pump drugs back into the gut lumen, limiting their absorption.
Investigative Approaches:
-
In Vitro Transwell Assays: Use Caco-2 or MDCK cell lines overexpressing specific transporters (e.g., MDR1, BCRP) to perform bidirectional transport studies. A significantly higher basal-to-apical transport compared to apical-to-basal transport (efflux ratio > 2) indicates that the compound is a substrate for an efflux transporter.
-
Inhibition Studies: Conduct the transwell assay in the presence and absence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in apical-to-basal transport in the presence of the inhibitor confirms that your compound is a substrate.
Strategies to Overcome Efflux:
-
Co-administration with Efflux Inhibitors: Similar to metabolic inhibitors, this can increase absorption but also carries the risk of drug-drug interactions.[1]
-
Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter.[10]
-
Structural Modification: Alter the inhibitor's structure to reduce its affinity for the efflux transporter.[1]
-
Formulation with Excipients: Certain formulation excipients, such as Pluronic block copolymers, have been shown to inhibit P-gp function.[11]
Frequently Asked Questions (FAQs)
Q1: What is the Keap1-Nrf2 signaling pathway and why is it a therapeutic target?
A1: The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress.[12][13] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.[14] In response to stress, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of numerous cytoprotective genes.[14] Inhibiting the Keap1-Nrf2 protein-protein interaction stabilizes Nrf2, leading to a potent antioxidant and anti-inflammatory response, which is a promising therapeutic strategy for various diseases.[15][16]
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibitors.
Q2: What are the key pharmacokinetic parameters to assess when evaluating the oral bioavailability of a Keap1-Nrf2 inhibitor?
A2: The key pharmacokinetic parameters to determine from in vivo studies are:
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[17]
-
AUC (Area Under the Curve): The total drug exposure over time.[17]
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
F (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral).
Table 2: Key Pharmacokinetic Parameters for Bioavailability Assessment
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax[17] | Indicates the rate of absorption. |
| AUC | Total drug exposure over time[17] | Reflects the extent of absorption. |
| F (%) | Fraction of dose reaching systemic circulation | The definitive measure of oral bioavailability. |
Q3: Which in vitro models are most predictive of in vivo oral absorption for Keap1-Nrf2 inhibitors?
A3: A combination of in vitro models is recommended for a comprehensive assessment:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput assay to predict passive permeability across the intestinal epithelium.[7]
-
Caco-2 Cell Monolayer Assay: Considered the gold standard for predicting in vivo intestinal permeability as it can model both passive and active transport (including efflux).[7]
-
In Vitro Dissolution Testing: Essential for poorly soluble compounds to assess how different formulations affect the dissolution rate under biorelevant conditions (e.g., using simulated gastric and intestinal fluids).[18]
Caption: A typical workflow for assessing and improving oral bioavailability.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of a Keap1-Nrf2 inhibitor and to identify if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add the test inhibitor to the apical (donor) side and collect samples from the basolateral (receiver) side at specified time points.
-
Basolateral to Apical (B-A) Transport: Add the test inhibitor to the basolateral (donor) side and collect samples from the apical (receiver) side at the same time points.
-
-
Inhibitor Co-incubation (optional): Repeat the transport studies in the presence of a known efflux transporter inhibitor (e.g., 100 µM verapamil for P-gp) to confirm efflux.
-
Sample Analysis: Quantify the concentration of the inhibitor in the donor and receiver compartments using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a Keap1-Nrf2 inhibitor.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer the inhibitor as a bolus IV injection (e.g., via the tail vein) at a low dose (e.g., 1-2 mg/kg).
-
Group 2 (Oral): Administer the inhibitor by oral gavage at a higher dose (e.g., 5-10 mg/kg). The inhibitor should be formulated in an appropriate vehicle.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the inhibitor concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC, t1/2, and absolute bioavailability (F).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A hydrogen peroxide responsive prodrug of Keap1-Nrf2 inhibitor for improving oral absorption and selective activation in inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 18. In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity of Keap1-Nrf2-IN-28 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Keap1-Nrf2 inhibitor, IN-28. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly cytotoxicity at high concentrations.
Troubleshooting Guide: High Cytotoxicity Observed with Keap1-Nrf2-IN-28
Issue: Significant decrease in cell viability observed at high concentrations of this compound.
| Potential Cause | Recommended Action |
| 1. Off-Target Effects | High concentrations of small molecule inhibitors can lead to binding to unintended cellular targets. While non-covalent inhibitors like IN-28 are designed for selectivity, off-target effects can still occur.[1][2][3] |
| 2. Exaggerated Pharmacological Effect | Continuous, high-level activation of the Nrf2 pathway can disrupt normal cellular redox balance and metabolic processes, which may lead to cellular stress and apoptosis, particularly in cancer cells that may be "addicted" to a certain level of Nrf2 activity.[4] |
| 3. Compound Solubility and Aggregation | At high concentrations, the compound may precipitate out of the solution or form aggregates, which can be cytotoxic to cells. |
| 4. Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells. |
| 5. Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. What is non-toxic in one cell line may be cytotoxic in another. |
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for addressing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound, also known as SG16, is a non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction, which is expected to have a better safety profile compared to electrophilic modulators.[1][3] In vivo studies in mice with this compound at a dose of 25 mg/kg showed good biocompatibility without detectable organ toxicity.[5] However, as with any small molecule inhibitor, dose-dependent cytotoxicity can occur in vitro. For example, another non-covalent Keap1-Nrf2 inhibitor, K22, showed no significant cytotoxicity up to 50 μM in H9c2 cells.[6] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.
Q2: How can I determine the optimal concentration of this compound for my experiments while avoiding cytotoxicity?
A2: We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This can be done using standard cell viability assays.
Recommended Cytotoxicity Assays
| Assay | Principle | Advantages |
| MTT/XTT Assay | Measures metabolic activity through the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells. | Well-established, cost-effective, and suitable for high-throughput screening.[7] |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells. | High sensitivity and suitable for HTS. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating compromised cell membrane integrity. | Useful for detecting necrosis. |
| Trypan Blue Exclusion | Stains cells with compromised membranes blue, allowing for the counting of viable (unstained) versus non-viable (stained) cells. | Simple and direct method for assessing cell membrane integrity. |
| Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (B164497) on apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells. | Provides detailed information on the mode of cell death. |
Q3: What are the potential off-target effects of this compound?
A3: this compound is a non-covalent inhibitor designed to specifically disrupt the Keap1-Nrf2 protein-protein interaction.[1][5] This mechanism is generally more selective than that of electrophilic inhibitors, which can react with cysteine residues on various proteins.[1][3] However, at high concentrations, potential off-target effects could arise from the inhibitor binding to other proteins containing similar structural motifs, such as other Kelch-domain-containing proteins.[8]
Q4: Could the observed cytotoxicity be due to the over-activation of the Nrf2 pathway?
A4: While activation of the Nrf2 pathway is generally cytoprotective, sustained and excessive activation can be detrimental in certain contexts.[4] In some cancer cell lines, there is a dependency on a specific level of Nrf2 activity for survival and proliferation.[4] Drastically altering this balance with a potent inhibitor at high concentrations could potentially lead to cellular stress, cell cycle arrest, or apoptosis.
Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway and the action of IN-28.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol: Western Blot for Nrf2 Target Gene Expression
-
Cell Treatment: Treat cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specified period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, GCLM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRF2 addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Keap1-Nrf2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
optimizing incubation time for Keap1-Nrf2-IN-28 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Keap1-Nrf2-IN-28 in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as SG16, is an orally active inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low. By disrupting the interaction between Keap1 and Nrf2, this compound prevents the degradation of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes, including antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase modifier subunit (GCLM).[1] A co-immunoprecipitation (Co-IP) assay has confirmed that this compound disrupts the binding between Keap1 and Nrf2.[1]
Q2: What is the recommended starting concentration and incubation time for in vitro experiments?
A2: Based on available data, a concentration of 10 µM of this compound for 16 hours has been shown to be effective in AML12 cells, resulting in a significant upregulation of Nrf2 target genes.[1] However, the optimal concentration and incubation time are cell-line dependent and should be determined empirically for your specific experimental system. We recommend performing a dose-response and time-course experiment to identify the optimal conditions.
Q3: Is this compound active in vivo?
A3: Yes, this compound is orally active and has demonstrated efficacy in animal models.[1] Intraperitoneal (i.p.) administration of 12.5 or 25 mg/kg has been used in mice to study its protective effects against acute liver injury.[1] These studies showed increased mRNA levels of Nrf2 target genes in the liver and promoted the nuclear translocation of Nrf2.[1]
Q4: What are the expected downstream effects of treating cells with this compound?
A4: Treatment with this compound is expected to lead to the upregulation of Nrf2 and its downstream target genes. In AML12 cells, treatment with this compound resulted in increased mRNA and protein expression of HO-1 and GCLM.[1] Researchers can expect to observe increased antioxidant capacity and cytoprotective effects in their experimental models.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of Nrf2 target genes (e.g., HO-1, NQO1). | Suboptimal concentration of this compound: The concentration may be too low for your specific cell line. | Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration. |
| Insufficient incubation time: The duration of treatment may not be long enough for transcriptional activation and protein expression. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time. | |
| Cell line is unresponsive: Some cell lines may have mutations in the Keap1-Nrf2 pathway or other mechanisms that make them resistant to this inhibitor. | Verify the integrity of the Keap1-Nrf2 pathway in your cell line. Use a positive control (e.g., sulforaphane) to confirm pathway responsiveness. | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High cellular toxicity or cell death observed. | Concentration of this compound is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range for your cell line and use concentrations below this threshold. |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inconsistent compound preparation: Errors in weighing or diluting the compound can lead to variability. | Prepare a concentrated stock solution of this compound and aliquot it for single use to minimize freeze-thaw cycles and ensure consistent concentrations. |
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and a general workflow for optimizing incubation time.
References
issues with batch-to-batch variability of Keap1-Nrf2-IN-28
Welcome to the technical support center for Keap1-Nrf2-IN-28. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for troubleshooting experiments involving this novel modulator of the Keap1-Nrf2 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to activate the Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] this compound is hypothesized to disrupt the Keap1-Nrf2 protein-protein interaction, preventing Nrf2 degradation. This stabilization allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][6][7]
Q2: What are the expected downstream effects of Nrf2 activation by this compound?
A2: Activation of the Nrf2 pathway by this compound should result in the upregulation of Nrf2 target genes. This can be measured at the mRNA level (e.g., via qRT-PCR) or the protein level (e.g., via Western blot or ELISA). Common downstream markers include HO-1, NQO1, and glutamate-cysteine ligase (GCLC).[2] Phenotypically, this can lead to increased cellular resistance to oxidative stress.
Q3: How can I confirm that the observed effects are on-target?
A3: It is crucial to validate that the cellular phenotype you observe is a direct result of this compound's effect on the Nrf2 pathway.[8] This can be achieved through several methods:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate Nrf2 expression. The effects of this compound should be significantly diminished in these cells compared to control cells.
-
Use of structurally different inhibitors: Compare the phenotype induced by this compound with that of other known Nrf2 activators that have a different chemical scaffold.[8]
-
Direct target engagement assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that this compound directly binds to Keap1 in cells.[8]
Troubleshooting Guide: Batch-to-Batch Variability
A common challenge encountered with small molecule inhibitors is batch-to-batch variability, which can manifest as differences in potency, solubility, or off-target effects. This guide provides a structured approach to troubleshooting such issues with this compound.
Issue 1: A new batch of this compound shows reduced potency in our cell-based assay.
Possible Causes:
-
Lower purity of the new batch.
-
Presence of inactive isomers or byproducts.
-
Degradation of the compound during storage or handling.
-
Differences in solubility between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced potency of a new compound batch.
Experimental Protocols:
1. Quality Control (QC) of this compound Batches
-
Objective: To verify the purity and identity of different batches of this compound.
-
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable C18 column.
-
Run a gradient of mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a predetermined wavelength.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use a similar setup as HPLC, but with the detector being a mass spectrometer.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra with the reference spectra of a known pure batch to confirm the chemical structure.
-
-
Table 1: Hypothetical QC Data for Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Specification |
| Purity (HPLC, %) | 99.2% | 91.5% | ≥ 98.0% |
| Identity (LC-MS, m/z) | [M+H]⁺ = 450.1234 | [M+H]⁺ = 450.1230 | Expected [M+H]⁺ = 450.1232 ± 0.005 |
| NMR (¹H) | Conforms to structure | Conforms, but with impurity peaks | Must conform to reference |
2. Dose-Response Assay for Nrf2 Activation
-
Objective: To determine and compare the EC₅₀ values of different batches of this compound.
-
Methodology:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of each batch of this compound in cell culture medium. A typical concentration range would be from 1 nM to 100 µM.
-
Treat the cells with the different concentrations of the compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Lyse the cells and perform a reporter assay (if using a cell line with an ARE-luciferase reporter) or proceed to measure a downstream target.
-
For a downstream target like HO-1, use Western blot or an ELISA kit to quantify the protein levels.
-
Plot the response (e.g., luciferase activity or HO-1 concentration) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ value.
-
Table 2: Hypothetical Potency Data for Two Batches of this compound
| Batch | EC₅₀ (ARE-Luciferase Assay) | EC₅₀ (HO-1 Induction) |
| Batch A (Reference) | 50 nM | 75 nM |
| Batch B (New) | 500 nM | 800 nM |
Issue 2: The new batch of this compound is causing unexpected cell toxicity.
Possible Causes:
-
Presence of a toxic impurity.
-
Off-target effects of the new batch.[8]
-
Higher effective concentration due to better solubility or cell permeability of the main compound in the new batch, leading to on-target toxicity at high concentrations.
Troubleshooting Steps:
-
Review QC Data: Check the HPLC and LC-MS data for any significant impurity peaks in the toxic batch that are absent in the reference batch.
-
Perform a Cell Viability Assay:
-
Objective: To quantitatively compare the cytotoxicity of the two batches.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat with serial dilutions of each batch of this compound for 24-48 hours.
-
Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain.
-
Calculate the CC₅₀ (50% cytotoxic concentration) for each batch.
-
-
Table 3: Hypothetical Cytotoxicity Data
| Batch | CC₅₀ (MTT Assay, 48h) |
| Batch A (Reference) | > 50 µM |
| Batch B (New) | 5 µM |
-
Investigate Off-Target Effects: If the compound in the new batch is pure but still toxic, it may have different off-target activities. A broad kinase screen or a similar profiling panel could help identify unintended targets.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Keap1-Nrf2 signaling pathway and the action of this compound.
Caption: Experimental workflow for validating a new batch of this compound.
References
- 1. MiR-28 regulates Nrf2 expression through a Keap1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integrativepharmacology.com [integrativepharmacology.com]
- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Nrf2 Activators: Benchmarking Keap1-Nrf2-IN-28
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation through pharmacological agents presents a promising therapeutic strategy for a multitude of diseases characterized by inflammation and oxidative damage. This guide provides an objective comparison of a novel, potent, non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, Keap1-Nrf2-IN-28, with other well-established Nrf2 activators. The comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its cellular levels low.[1][2][3] In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This transcriptional activation leads to the production of a suite of cytoprotective enzymes and proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[1][2][3]
Figure 1: The Keap1-Nrf2 Signaling Pathway.
Classes of Nrf2 Activators
Nrf2 activators can be broadly categorized based on their mechanism of action:
-
Electrophilic Covalent Modifiers: This is the most common class of Nrf2 activators. These compounds are electrophiles that react with and modify specific cysteine residues on Keap1. This covalent modification leads to the disruption of the Keap1-Nrf2 interaction and subsequent Nrf2 stabilization.[2] Prominent examples include:
-
Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables.
-
Dimethyl Fumarate (DMF): An ester of fumaric acid, approved for the treatment of multiple sclerosis.[4][5]
-
Bardoxolone Methyl (CDDO-Me): A synthetic triterpenoid (B12794562) with potent anti-inflammatory and antioxidant activities.[6][7][8]
-
-
Non-Covalent Keap1-Nrf2 PPI Inhibitors: This newer class of activators directly and reversibly binds to the Nrf2-binding pocket on the Kelch domain of Keap1, preventing the sequestration of Nrf2.[9] These inhibitors are hypothesized to offer greater selectivity and a potentially better safety profile compared to electrophilic modifiers due to their non-covalent mode of action.[9] This compound belongs to this class.
-
Keap1-Independent Nrf2 Activators: Recent research has uncovered mechanisms that can activate Nrf2 independently of Keap1. For instance, certain microRNAs, such as miR-28, have been shown to regulate Nrf2 expression.[8][10] It is important to note that miR-28 has been found to negatively regulate Nrf2 expression by targeting its 3'UTR, representing a distinct regulatory mechanism rather than a direct activation pathway.[8][10]
Quantitative Comparison of Nrf2 Activators
The following table summarizes the potency of this compound and other representative Nrf2 activators. The data is presented to facilitate a comparative analysis of their efficacy. It is important to note that direct comparisons of EC50/IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay types. The data for this compound and other activators are presented based on their activity in human bronchial epithelial BEAS-2B cells where available to provide a more standardized comparison.
| Compound | Class | Target/Assay | Cell Line | Potency (EC50/Ki) | Reference |
| This compound | Non-covalent PPI Inhibitor | Keap1-Nrf2 Interaction (Ki) | - | 8.8 nM | [11] |
| NQO1 mRNA Induction (EC50) | BEAS-2B | 60.1 nM | [11] | ||
| Sulforaphane | Electrophilic Covalent Modifier | Nrf2 Activation/HO-1 Induction | BEAS-2B | ~5-10 µM | [10][12][13] |
| Dimethyl Fumarate (DMF) | Electrophilic Covalent Modifier | Nrf2 Activation/HO-1 Induction | HREC | ~10-50 µM | [14] |
| Bardoxolone Methyl (CDDO-Me) | Electrophilic Covalent Modifier | Nrf2 Activation/ARE-luciferase | HBEC 3KT | ~10 nM | [15] |
HREC: Human Retinal Endothelial Cells, HBEC 3KT: Human Bronchial Epithelial Cells
As the data indicates, this compound demonstrates significantly higher potency as a non-covalent PPI inhibitor compared to the electrophilic activators in cellular assays. Its low nanomolar activity suggests it is a highly efficient activator of the Nrf2 pathway.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of Nrf2 activators, detailed experimental protocols for key assays are provided below.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.
-
Cell Culture and Transfection:
-
Seed human bronchial epithelial (BEAS-2B) or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase control plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, sulforaphane) in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate the cells for an appropriate duration (e.g., 18-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.
-
Nrf2 Nuclear Translocation by Western Blot
This assay determines the accumulation of Nrf2 in the nucleus upon compound treatment.
-
Cell Treatment and Fractionation:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the test compounds for a specified time (e.g., 2-4 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions and for loading control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression of Nrf2 target genes, such as NQO1 and HO-1.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the test compounds for a desired period (e.g., 6-24 hours).
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression compared to the vehicle-treated control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and validation of novel Nrf2 activators.
Figure 2: Experimental Workflow for Nrf2 Activator Discovery.
Conclusion
This compound emerges as a highly potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. Its low nanomolar potency in cellular assays for inducing the expression of the Nrf2 target gene NQO1 distinguishes it from many well-known electrophilic Nrf2 activators. The development of such direct PPI inhibitors represents a promising avenue for therapeutic intervention in diseases associated with oxidative stress, potentially offering a more targeted approach with an improved safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other compounds in its class. This guide provides a foundational framework for researchers to compare and evaluate the performance of novel Nrf2 activators in their drug discovery and development endeavors.
References
- 1. Fragment-Based Drug Discovery of Novel High-affinity, Selective, and Anti-inflammatory Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keap1-Nrf2 inhibitor 28 | Keap1-Nrf2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Sulforaphane induces antioxidative and antiproliferative responses by generating reactive oxygen species in human bronchial epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.[1] This process keeps Nrf2 levels low. However, under cellular stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoters.[2]
Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a multitude of diseases characterized by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and some cancers.[2][3] Pharmacological activation of Nrf2 can be achieved by inhibiting its interaction with Keap1. These inhibitors largely fall into two categories: electrophilic compounds that covalently modify reactive cysteine residues on Keap1, and a newer class of non-covalent protein-protein interaction (PPI) inhibitors that directly block the Nrf2 binding site on Keap1.[3]
This guide provides an objective, data-driven comparison of Keap1-Nrf2 PPI inhibitors, focusing on their biochemical and cellular performance, and details the experimental protocols used for their evaluation.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1, functioning as a homodimer, binds to two specific motifs (DLG and ETGE) in the Neh2 domain of Nrf2.[1] This binding facilitates the ubiquitination of Nrf2 by a Cullin 3 (Cul3)-based E3 ligase complex, marking it for degradation by the 26S proteasome.[2] Keap1-Nrf2 PPI inhibitors or cellular stressors prevent this degradation, leading to Nrf2 stabilization and nuclear translocation, where it heterodimerizes with small Maf proteins to initiate the transcription of ARE-dependent genes like HMOX1 (Heme Oxygenase-1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).
Caption: The Keap1-Nrf2 signaling pathway under basal and stress/inhibited conditions.
Head-to-Head Comparison of Keap1-Nrf2 PPI Inhibitors
The development of non-covalent PPI inhibitors offers a more targeted approach to Nrf2 activation compared to electrophilic compounds, potentially reducing off-target effects.[4] These inhibitors are broadly classified as either small molecules or peptide-based compounds. Their performance is typically evaluated using biochemical assays to measure direct binding to Keap1 and cellular assays to confirm Nrf2 pathway activation.
Small-Molecule PPI Inhibitors
Small-molecule inhibitors are sought for their potential druglike properties, including cell permeability and favorable pharmacokinetics. High-throughput screening and structure-based design have yielded several distinct chemical scaffolds.[5]
| Compound/Series | Chemical Class | Potency (IC50/Kd) | Assay Method | Reference(s) |
| Compound 2 (LH601A) | Tetrahydroisoquinoline (THIQ) | Kd = 1.0 µM | Fluorescence Polarization (FP) | [5][6] |
| RA839 | Bis-sulfonamide | IC50 = 140 nM | Fluorescence Polarization (FP) | [7] |
| Compound 13 | Diacetic Acid Derivative | IC50 = 63 nM | Not Specified | [5] |
| Compound 7 | Ditetrazole Derivative | IC50 = 15.8 nM | Fluorescence Polarization (FP) | [8] |
| Compound 33 | Benzoxathiazepine | IC50 = 15 nM | Not Specified | [5] |
| ZJ01 | Thiochromenone Derivative | Kd = 1.3 µM | Surface Plasmon Resonance (SPR) | [9] |
| KP-1 | Non-naphthalene Derivative | IC50 = 0.74 µM | Fluorescence Polarization (FP) | [10] |
| Compound 21 | N/A | EC50 = 28.6 nM | Not Specified | [11] |
Peptide-Based PPI Inhibitors
Peptides derived from the Nrf2 "ETGE" binding motif have been instrumental in understanding the Keap1-Nrf2 interaction and have served as the basis for potent inhibitors.[12] Modifications such as cyclization are employed to improve stability and cell permeability.[13]
| Compound/Series | Type | Potency (IC50/Kd) | Assay Method | Reference(s) |
| Ac-LDEETGEFL-NH2 (9-mer) | Linear Peptide | IC50 ≈ 1-5 µM | Fluorescence Polarization (FP) | [11][14] |
| Ac-DPETGEL-OH (7-mer) | Linear Peptide | IC50 = 116 nM | Not Specified | [7] |
| Compound 10 | Modified Linear Peptide | IC50 = 22 nM | Fluorescence Polarization (FP) | [15] |
| Cyclic Peptide 19 | Head-to-tail Cyclic Peptide | IC50 = 18.31 nM; Kd = 6.19 nM | FP; Biolayer Interferometry (BLI) | [11] |
| ZC9 (Cyclic 9-mer) | Cyclic Peptide | Kd = 51 nM | Not Specified | [16] |
Experimental Protocols & Methodologies
The quantitative evaluation of Keap1-Nrf2 inhibitors relies on a set of standardized biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay
This is a high-throughput, solution-based biochemical assay used to measure the binding affinity of inhibitors to the Keap1 Kelch domain.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled Nrf2-derived peptide probe. When the small, fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger Keap1 protein, its tumbling slows significantly, leading to a high polarization signal. A test compound that inhibits this interaction will displace the fluorescent probe from Keap1, causing a decrease in the polarization signal.[5]
Methodology:
-
A fluorescently labeled peptide corresponding to the high-affinity "ETGE" binding motif of Nrf2 is synthesized (e.g., FITC-labeled 9-mer peptide).
-
The Keap1 Kelch domain protein is purified.
-
In a multi-well plate, the Keap1 protein and the fluorescent peptide probe are incubated together to form a complex.
-
Varying concentrations of the test inhibitor are added to the wells.
-
After an incubation period to reach binding equilibrium, the fluorescence polarization is measured using a plate reader.
-
The data is plotted as polarization signal versus inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound probe.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure real-time binding kinetics and affinity between molecules.
Principle: One molecule (e.g., Keap1 protein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., an inhibitor) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Cell-Based ARE-Luciferase Reporter Assay
This assay measures the ability of a compound to activate the Nrf2 signaling pathway within a cellular context.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). If a test compound successfully inhibits the Keap1-Nrf2 interaction, endogenous Nrf2 will translocate to the nucleus, bind to the AREs in the reporter construct, and drive the expression of luciferase. The amount of light produced by the luciferase enzyme (in the presence of its substrate) is directly proportional to the level of Nrf2 activation.
Methodology:
-
A suitable cell line (e.g., HEK293) is transiently or stably transfected with an ARE-luciferase reporter plasmid.
-
The engineered cells are plated in multi-well plates and treated with various concentrations of the test compound.
-
After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed.
-
A luciferase substrate (e.g., luciferin) is added to the cell lysate.
-
The resulting luminescence is measured with a luminometer.
-
The fold-induction of luciferase activity relative to untreated control cells is calculated to determine the compound's cellular potency (EC50).
Caption: Workflow for a cell-based ARE-Luciferase reporter assay.
Conclusion and Future Outlook
The direct inhibition of the Keap1-Nrf2 protein-protein interaction represents a highly promising strategy for therapeutic intervention in diseases driven by oxidative stress. As demonstrated, significant progress has been made in developing both small-molecule and peptide-based inhibitors with nanomolar potency in biochemical assays. Small molecules, such as the ditetrazole and benzoxathiazepine derivatives, show potent inhibition and are being optimized for better druglike properties.[5][8] Concurrently, peptide-based inhibitors, particularly cyclic peptides, have achieved high binding affinity and are being modified to enhance cell permeability and in vivo stability.[11]
While biochemical potency is a critical first step, the ultimate success of these inhibitors will depend on their cellular activity, selectivity, pharmacokinetic profiles, and in vivo efficacy. The experimental protocols detailed here are essential tools for the comprehensive evaluation required in the hit-to-lead and lead optimization phases of drug discovery. The continued development of these non-covalent inhibitors holds the potential to deliver a new class of selective, reversible, and effective therapeutics for a wide range of challenging diseases.
References
- 1. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Polar Recognition Group Study of Keap1-Nrf2 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel small-molecule Keap1–Nrf2 PPI inhibitor with cytoprotective effects on LPS-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of linear and cyclic peptide inhibitors of KEAP1-NRF2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide inhibitors of the Keap1–Nrf2 protein–protein interaction with improved binding and cellular activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Validation of Keap1-Nrf2 Pathway Activation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the on-target effects of novel Keap1-Nrf2 pathway activators is paramount. This guide provides a framework for the genetic validation of a hypothetical Keap1-Nrf2 inhibitor, IN-28, utilizing Nrf2 knockout (KO) models. The principles and methodologies outlined here are broadly applicable to other activators of this critical cytoprotective pathway.
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant and anti-inflammatory response.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[3][4] In response to oxidative or electrophilic stress, Keap1's ability to target Nrf2 is inhibited, leading to Nrf2 stabilization, nuclear translocation, and the transcriptional activation of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][4][5]
Pharmacological activation of the Nrf2 pathway holds therapeutic promise for a wide range of diseases characterized by oxidative stress. However, definitively demonstrating that the observed effects of a compound are mediated through Nrf2 is a critical validation step. The use of Nrf2 knockout (KO) genetic models provides the most rigorous approach to confirm on-target activity.
Comparative Efficacy of IN-28 in Wild-Type vs. Nrf2 KO Models
To validate that the protective effects of IN-28 are Nrf2-dependent, parallel experiments in wild-type (WT) and Nrf2 KO cells or animals are essential. The expected outcome is that the beneficial effects of IN-28 will be observed in WT models but will be significantly attenuated or absent in Nrf2 KO models.
In Vitro Cellular Response to Oxidative Challenge
| Cell Line | Treatment Group | Oxidative Stressor (e.g., H2O2) | Cell Viability (%) | Fold Induction of Nrf2 Target Genes (HO-1, NQO1) |
| WT MEFs | Vehicle | + | 45 ± 5 | 1.2 ± 0.3 |
| IN-28 (1 µM) | + | 85 ± 7 | 8.5 ± 1.2 | |
| Sulforaphane (B1684495) (5 µM) | + | 82 ± 6 | 7.9 ± 1.0 | |
| Nrf2 KO MEFs | Vehicle | + | 42 ± 6 | N/A |
| IN-28 (1 µM) | + | 48 ± 5 | N/A | |
| Sulforaphane (5 µM) | + | 45 ± 4 | N/A |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
In Vivo Response in a Model of Oxidative Stress-Induced Tissue Injury
| Animal Model | Treatment Group | Marker of Tissue Injury (e.g., serum ALT) | Histological Damage Score | Nrf2 Target Gene Expression in Tissue (relative to WT vehicle) |
| Wild-Type | Vehicle | 550 ± 75 U/L | 3.8 ± 0.5 | 1.0 |
| IN-28 (10 mg/kg) | 150 ± 30 U/L | 1.2 ± 0.3 | 6.2 ± 0.8 | |
| Bardoxolone Methyl (10 mg/kg) | 175 ± 40 U/L | 1.5 ± 0.4 | 5.8 ± 0.7 | |
| Nrf2 KO | Vehicle | 580 ± 80 U/L | 4.0 ± 0.6 | N/A |
| IN-28 (10 mg/kg) | 560 ± 70 U/L | 3.9 ± 0.5 | N/A | |
| Bardoxolone Methyl (10 mg/kg) | 570 ± 75 U/L | 4.1 ± 0.6 | N/A |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Experimental Protocols
Cell Culture and Treatment
Mouse Embryonic Fibroblasts (MEFs) from wild-type and Nrf2 KO mice are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well plates for viability assays or 6-well plates for gene expression analysis. Cells are pre-treated with vehicle, IN-28, or a reference compound like sulforaphane for 12-24 hours before being subjected to oxidative stress with a reagent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (tBOOH).
Cell Viability Assay
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment and oxidative challenge, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Viability is expressed as a percentage relative to untreated control cells.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized. qRT-PCR is performed using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., Ho-1, Nqo1) and a housekeeping gene (e.g., Gapdh). The relative gene expression is calculated using the ΔΔCt method.
Animal Studies
Wild-type and Nrf2 KO mice on a C57BL/6 background are used. Animals are pre-treated with vehicle, IN-28, or a reference compound (e.g., Bardoxolone Methyl) via oral gavage for a specified number of days. Subsequently, a model of oxidative tissue injury is induced (e.g., intraperitoneal injection of acetaminophen (B1664979) for liver injury). After a defined period, blood and tissue samples are collected. Serum levels of tissue injury markers (e.g., alanine (B10760859) aminotransferase, ALT) are measured. A portion of the tissue is fixed for histological analysis (e.g., H&E staining), and another portion is used for RNA extraction and qRT-PCR analysis of Nrf2 target genes. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Visualizing the Validation Workflow
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the experimental logic for validating an Nrf2 activator.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Selectivity of Keap1-Nrf2 Inhibition: A Comparative Guide to LH601A
In the pursuit of therapeutic agents that can effectively combat oxidative stress-related diseases, the Keap1-Nrf2 signaling pathway has emerged as a pivotal target. The development of inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) offers a promising strategy to unleash the protective effects of the transcription factor Nrf2. This guide provides a comprehensive comparison of the non-covalent Keap1-Nrf2 PPI inhibitor, LH601A (also known as ML334), focusing on its cross-reactivity with other signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
While the inhibitor "IN-28" was the initial focus of this guide, a thorough review of published scientific literature did not yield specific data for a compound with this designation. Therefore, we have selected LH601A, a well-characterized, first-in-class, non-covalent inhibitor of the Keap1-Nrf2 interaction, as a representative molecule for this analysis.
Executive Summary
LH601A is a potent and cell-permeable inhibitor that directly binds to the Kelch domain of Keap1, preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the nuclear translocation of Nrf2 and the activation of the Antioxidant Response Element (ARE), driving the expression of a suite of cytoprotective genes. A critical aspect of any therapeutic inhibitor is its selectivity. While comprehensive broad-panel screening data for LH601A against a wide range of kinases and receptors is not publicly available, its non-covalent binding mechanism is designed to offer a more selective profile compared to electrophilic covalent inhibitors, which are known for their potential off-target reactivity with other cysteine-containing proteins.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and proteasomal degradation. This process maintains low intracellular levels of Nrf2.
In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of numerous cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and inflammation resolution.
Potential Cross-Reactivity of Keap1-Nrf2 Inhibitors
The selectivity of Keap1-Nrf2 inhibitors is paramount to their therapeutic potential, as off-target effects can lead to unforeseen toxicities.
Covalent vs. Non-Covalent Inhibitors
-
Covalent Inhibitors: Many early Nrf2 activators are electrophilic compounds that form covalent bonds with reactive cysteine residues on Keap1. While effective, this mechanism carries an inherent risk of off-target interactions with other proteins containing reactive cysteines, potentially leading to a broader range of biological effects and toxicity.
-
Non-Covalent Inhibitors (e.g., LH601A): LH601A is a non-covalent inhibitor that binds reversibly to a specific pocket on the Keap1 Kelch domain. This mode of action is generally associated with higher selectivity and a more favorable safety profile, as it relies on specific, non-permanent molecular interactions rather than chemical reactivity.
Crosstalk with Other Signaling Pathways
The Nrf2 pathway is known to intersect with other crucial cellular signaling cascades, including:
-
NF-κB Pathway: There is significant crosstalk between the Nrf2 and NF-κB pathways, which are the primary regulators of the antioxidant and inflammatory responses, respectively. The interplay is complex, with both synergistic and antagonistic interactions reported. For instance, Nrf2 activation can suppress NF-κB signaling, contributing to its anti-inflammatory effects. Conversely, components of the NF-κB pathway can influence Nrf2 expression.
-
Notch Signaling: Emerging evidence suggests a positive feedback loop between Nrf2 and Notch1 signaling. Nrf2 can activate the Notch1 pathway, and in turn, the Notch intracellular domain (NICD) can enhance Nrf2 activity. This crosstalk has implications for cellular processes like proliferation and differentiation.
While LH601A is designed to be selective for the Keap1-Nrf2 interaction, its potential to indirectly modulate these interconnected pathways through the activation of Nrf2 should be considered in the interpretation of its overall biological effects.
Quantitative Data on LH601A Activity
The following table summarizes the key quantitative data for LH601A's on-target activity. As of the last update, comprehensive off-target screening data is not publicly available.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 1.0 µM | Surface Plasmon Resonance (SPR) | [1][2] |
| Inhibitory Concentration (IC50) | 1.6 µM | Fluorescence Polarization (FP) | [2] |
| Cellular Activity (EC50) | 13 µM | Nrf2 Nuclear Translocation Assay | [2] |
| ARE Reporter Gene Activation (EC50) | 18 µM | ARE-bla HepG2 Cell Assay | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound.
-
Principle: A fluorescently labeled Nrf2 peptide (probe) is incubated with the Keap1 Kelch domain. When bound, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that competes with the probe for binding to Keap1, the probe is displaced, tumbles more rapidly, and results in a lower polarization signal.
-
Protocol:
-
A solution of the Keap1 Kelch domain protein is incubated with the test compound at various concentrations in a 384-well plate.
-
A fluorescein-labeled 9-mer Nrf2 peptide is added to each well.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a microplate reader with an excitation wavelength of 480 nm and an emission wavelength of 535 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[2][4][5]
-
Surface Plasmon Resonance (SPR) Competition Assay
This label-free assay is used to determine the binding affinity (Kd) of the inhibitor to Keap1.
-
Principle: A biotinylated Nrf2 peptide is immobilized on a streptavidin-coated sensor chip. A solution containing a fixed concentration of the Keap1 Kelch domain, pre-incubated with varying concentrations of the inhibitor, is flowed over the chip. The amount of Keap1 that binds to the immobilized Nrf2 peptide is measured in real-time. The inhibitor's ability to prevent this binding is used to determine its affinity.
-
Protocol:
-
A biotinylated 16-mer Nrf2 peptide is captured on a streptavidin-coated CM5 sensor chip.
-
The Keap1 Kelch domain protein (e.g., 40 nM) is pre-incubated with a serial dilution of the test compound.
-
The Keap1-inhibitor mixture is injected over the sensor chip surface.
-
The binding response is monitored in real-time.
-
The sensor chip surface is regenerated between injections.
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate Nrf2-dependent gene transcription.
-
Principle: A reporter cell line (e.g., HepG2) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter element. Activation of the Nrf2 pathway by an inhibitor leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
HepG2-ARE-C8 cells are plated in a 96-well plate and incubated overnight.
-
The cells are treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 12-24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to a vehicle control.[5][8][9]
-
Nrf2 Nuclear Translocation Assay
This assay visualizes or quantifies the movement of Nrf2 from the cytoplasm to the nucleus.
-
Principle: This can be performed using immunofluorescence microscopy or a reporter-based system. In immunofluorescence, cells are treated with the inhibitor, fixed, and stained with an antibody against Nrf2. The subcellular localization of Nrf2 is then visualized. In reporter-based assays, Nrf2 is tagged with one part of a reporter enzyme, and a complementary part is localized to the nucleus. Translocation of Nrf2 into the nucleus leads to the reconstitution of the active enzyme and a measurable signal.
-
Protocol (Immunofluorescence):
-
Cells are grown on coverslips and treated with the test compound.
-
The cells are fixed, permeabilized, and blocked.
-
The cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained (e.g., with DAPI).
-
The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
The nuclear-to-cytoplasmic fluorescence intensity ratio is quantified.[10]
-
Conclusion
LH601A is a valuable tool compound for studying the Keap1-Nrf2 pathway. Its non-covalent mechanism of action suggests a higher degree of selectivity compared to covalent inhibitors. However, a comprehensive understanding of its cross-reactivity profile awaits broad-panel screening against a diverse set of biological targets. The experimental protocols provided herein offer a framework for the continued investigation of LH601A and other novel Keap1-Nrf2 PPI inhibitors. Future studies should aim to generate comprehensive selectivity data to fully elucidate the therapeutic potential and potential off-target liabilities of this class of compounds.
References
- 1. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Researcher's Guide to Benchmarking Keap1-Nrf2 Pathway Modulators: Evaluating Novel Inhibitors Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of novel Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. As no public experimental data is currently available for the compound Keap1-Nrf2-IN-28 (also known as EX-A13072), this document serves as a template for its evaluation against well-characterized modulators of the pathway, such as direct PPI inhibitors and indirect activators like Sulforaphane and Bardoxolone Methyl.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 for continuous proteasomal degradation.[1][2] The emergence of small molecule inhibitors that disrupt the Keap1-Nrf2 interaction prevents this degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of cytoprotective genes through the Antioxidant Response Element (ARE).[3]
Comparative Data of Known Keap1-Nrf2 Modulators
Evaluating a novel inhibitor requires benchmarking its performance against known compounds. The following tables summarize reported activity for several known Keap1-Nrf2 PPI inhibitors and activators. These values are context-dependent and can vary based on specific assay conditions, cell types, and reagents.
Table 1: Biochemical Activity of Selected Keap1-Nrf2 PPI Inhibitors
| Compound ID | Assay Type | Target | Reported IC50/Kd | Reference |
| Peptide p68 | Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | 22 nM (IC50) | [1] |
| Compound 2 (DDO1018 analog) | Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | 13.4 nM (IC50) | [4] |
| Compound 7 (Ditetrazole analog) | Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | 15.8 nM (IC50) | [4] |
| Compound from Jiang et al. (2015) | Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | 28.6 nM (EC50) | [5] |
| Compound from Jiang et al. (2015) | Direct Binding | Keap1 | 3.59 nM (KD) | [5] |
| KP-1 | Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | 0.74 µM (IC50) | [2] |
Table 2: Cellular Activity of Selected Nrf2 Activators
| Compound | Assay Type | Cell Line | Reported EC50/Activity | Reference |
| Bardoxolone Methyl (CDDO-Me) | Anti-SARS-CoV-2 Activity | Vero | 0.29 µM (EC50) | [6] |
| Bardoxolone Methyl (CDDO-Me) | Anti-RABV Activity | N2a | 0.0445 µM (IC50) | [7] |
| Sulforaphane | Nrf2 Activation / NQO1 Induction | Various | Potent Inducer | [8][9] |
| Compound 7 (Ditetrazole analog) | ARE Activity & Gene Upregulation | Cells | More efficacious than Compound 2 | [4] |
Key Experimental Protocols for Inhibitor Characterization
Standardized protocols are essential for generating comparable data. Below are detailed methodologies for primary biochemical and cellular assays used to profile Keap1-Nrf2 inhibitors.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition
This biochemical assay directly measures the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.
Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is restricted, leading to a high polarization signal. An effective inhibitor will displace the fluorescent peptide from Keap1, causing a decrease in polarization.[10][11]
Methodology:
-
Reagents: Purified Keap1 Kelch domain protein, fluorescein-labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide), assay buffer (e.g., HEPES-based buffer), test compound (e.g., this compound).[12]
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a black, non-binding 384-well plate, add the Keap1 protein and the FITC-Nrf2 peptide to all wells except the "free peptide" control.[12]
-
Add the diluted test compound to the appropriate wells. Include wells for a "no inhibitor" (maximum polarization) and "free peptide" (minimum polarization) controls.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[13]
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters (e.g., 485 nm excitation and 535 nm emission for FITC).[12]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low polarization controls. Determine the IC50 value by fitting the data to a dose-response curve.
ARE-Luciferase Reporter Assay for Cellular Nrf2 Activation
This cell-based assay quantifies the transcriptional activity of Nrf2 in response to a test compound.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. If a compound successfully inhibits Keap1, stabilized Nrf2 will translocate to the nucleus, bind to the ARE, and drive the expression of luciferase, which can be measured as a luminescent signal.[14]
Methodology:
-
Reagents: A stable cell line expressing an ARE-luciferase reporter (e.g., HepG2-ARE-C8), cell culture medium, test compound, luciferase assay lysis buffer, and substrate (e.g., luciferin).[12]
-
Procedure:
-
Plate the ARE-reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).
-
Remove the medium, wash the cells with PBS, and add passive lysis buffer.[15][16]
-
Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the relative light units (RLU) of treated cells to the vehicle control to determine the fold induction of Nrf2 activity. Calculate the EC50 value, which is the concentration required to achieve 50% of the maximum induction.
NQO1 Induction Assay
This assay measures the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a well-established downstream target gene of Nrf2, as a functional readout of pathway activation.[17]
Principle: The enzymatic activity of NQO1 is measured in cell lysates. An increase in NQO1 activity in compound-treated cells compared to control cells indicates successful Nrf2 pathway activation.[18]
Methodology:
-
Reagents: Cell line of interest (e.g., Hepa1c1c7), cell lysis buffer, and NQO1 activity assay reagents (e.g., menadione (B1676200) as a substrate, MTT or DCPIP as a redox dye, and an NADPH regenerating system).[17][18]
-
Procedure:
-
Culture cells and treat with the test compound for 24-48 hours.
-
Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
In a 96-well plate, combine cell lysate with the NQO1 assay reaction mixture.
-
Monitor the change in absorbance of the redox dye over time using a plate reader at the appropriate wavelength (e.g., ~600 nm for DCPIP).[18]
-
-
Data Analysis: Calculate the NQO1 specific activity (rate of absorbance change per mg of protein). The potency of the inducer is often expressed as the Concentration to Double (CD) the specific activity compared to vehicle-treated cells.[17]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: The Keap1-Nrf2 signaling pathway under basal conditions and upon inhibition.
Caption: A typical experimental workflow for characterizing a novel Keap1-Nrf2 inhibitor.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Polar Recognition Group Study of Keap1-Nrf2 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Luciferase Reporters | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Luciferase reporter assay [bio-protocol.org]
- 16. med.emory.edu [med.emory.edu]
- 17. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Nrf2 Nuclear Translocation Following Keap1-Nrf2-IN-28 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a critical event in the cellular antioxidant response, following treatment with the novel inhibitor Keap1-Nrf2-IN-28. We present a comparative analysis of key experimental methodologies, offering detailed protocols and data presentation formats to objectively assess the efficacy of this compound against other known Nrf2 activators.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotective Responses
The Keap1-Nrf2 pathway is a pivotal signaling cascade that protects cells from oxidative and electrophilic stress.[1][2][3] Under basal conditions, the repressor protein Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[4][5] When cells are exposed to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2.[5] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[1][4] this compound is designed to inhibit the Keap1-Nrf2 protein-protein interaction, thereby promoting Nrf2 stabilization and nuclear translocation.
dot
Caption: The Keap1-Nrf2 signaling pathway under basal and induced conditions.
Experimental Confirmation of Nrf2 Nuclear Translocation
To validate the efficacy of this compound, a multi-pronged approach is recommended. Below are the key experimental methods, their detailed protocols, and a framework for comparing results with known Nrf2 activators like Sulforaphane (SFN) and tert-Butylhydroquinone (tBHQ).
Western Blotting for Nrf2 in Nuclear and Cytoplasmic Fractions
This is a cornerstone technique to quantitatively assess the accumulation of Nrf2 in the nucleus.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, A549) to be 70-80% confluent. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and positive controls (e.g., 10 µM SFN for 6 hours).
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to swell the cell membrane while keeping the nuclear membrane intact.[6]
-
Mechanically disrupt the cell membrane (e.g., using a Dounce homogenizer or passing through a fine-gauge needle).
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet to remove cytoplasmic contamination.
-
Lyse the nuclei using a nuclear extraction buffer containing high salt and detergents.[7]
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Nrf2.
-
Also, probe for loading controls: a cytoplasmic marker (e.g., GAPDH or α-tubulin) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Data Presentation:
| Treatment Group | Concentration | Time (h) | Nrf2 (Nuclear) | Nrf2 (Cytoplasmic) | Lamin B1 (Nuclear) | GAPDH (Cytoplasmic) |
| Vehicle Control | - | 6 | ||||
| This compound | 1 µM | 6 | ||||
| This compound | 5 µM | 6 | ||||
| Sulforaphane | 10 µM | 6 | ||||
| tBHQ | 50 µM | 6 |
(Note: Data should be quantified by densitometry and normalized to the respective loading controls.)
Immunofluorescence Microscopy
This method provides a qualitative and visually compelling confirmation of Nrf2's subcellular localization.[8][9][10][11][12][13]
Experimental Protocol:
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound and controls as described for Western blotting.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Data Interpretation: In untreated cells, the Nrf2 signal should be predominantly cytoplasmic. Following successful treatment with this compound, a clear co-localization of the Nrf2 signal (green) with the DAPI nuclear stain (blue) should be observed, indicating nuclear translocation.
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2, which is a direct downstream consequence of its nuclear translocation.[14][15][16][17][18][19]
Experimental Protocol:
-
Cell Transfection: Stably or transiently transfect cells (e.g., HepG2) with a reporter plasmid containing the firefly luciferase gene under the control of an ARE promoter. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter can be used for normalization.
-
Treatment: Seed the transfected cells in a 96-well plate and treat with a range of concentrations of this compound and controls.
-
Cell Lysis and Luciferase Measurement:
-
After the desired incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the luminescence of both firefly and Renilla luciferase using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control.
Data Presentation:
| Compound | Concentration (µM) | Normalized Luciferase Activity (Fold Induction) |
| Vehicle Control | - | 1.0 |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| Sulforaphane | 10 | |
| tBHQ | 50 |
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This experiment confirms that the translocated Nrf2 is transcriptionally active by measuring the mRNA levels of its target genes, such as HMOX1 and NQO1.[20][21][22][23]
Experimental Protocol:
-
Cell Treatment and RNA Isolation: Treat cells as previously described. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Treatment Group | Target Gene | Fold Change in mRNA Expression (2-ΔΔCt) |
| This compound | HMOX1 | |
| This compound | NQO1 | |
| Sulforaphane | HMOX1 | |
| Sulforaphane | NQO1 |
Visualizing the Experimental Workflow
dot
Caption: Experimental workflow for confirming Nrf2 activation.
Comparison of this compound with Alternative Activators
A direct comparison with established Nrf2 activators is crucial for contextualizing the potency and efficacy of this compound.
dot
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]
- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 8. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 10. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant response dual-luciferase reporter assay [bio-protocol.org]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Keap1-Nrf2-IN-28
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Keap1-Nrf2-IN-28. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this small molecule inhibitor, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. For prolonged or high-exposure scenarios, consider double-gloving. Discard gloves immediately after handling the compound.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing.[1][2] |
| Body Protection | Laboratory coat or gown | A lab coat or gown should be worn to protect skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary.[2] |
| Respiratory Protection | NIOSH-certified respirator | Recommended when handling the compound in powder form or when there is a risk of aerosol generation.[2][3] The specific type of respirator should be determined by a risk assessment. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure that a designated work area, such as a chemical fume hood, is clean and prepared. All necessary PPE should be donned correctly. An accessible eyewash station and safety shower are essential.[2]
-
Weighing and Reconstitution: When weighing the solid form of the compound, perform the task in a ventilated enclosure, such as a fume hood, to avoid inhalation of any airborne particles. When reconstituting the compound, add the solvent slowly to the vial to prevent splashing.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with care to avoid skin contact and aerosol formation. Use appropriate labware and techniques to minimize the risk of spills.
-
Post-Handling: After handling, decontaminate all work surfaces and equipment thoroughly with an appropriate cleaning agent. Remove and dispose of gloves and any other disposable PPE as contaminated waste. Wash hands thoroughly with soap and water.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, vials, gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for chemical waste. Do not dispose of this compound down the drain.[2]
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal environmental protection regulations.[2] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visualizing Key Processes
To further clarify the procedural steps and the biological context of this compound, the following diagrams have been generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
